molecular formula C11H14O2 B13018791 3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid

3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13018791
M. Wt: 178.23 g/mol
InChI Key: GXIBQNSFUUGCNQ-UHFFFAOYSA-N
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Description

3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid is an organic compound belonging to the family of bicyclic bridged compounds. It is characterized by its unique structure, consisting of two bicyclo[1.1.1]pentane units connected via a carboxylic acid group. This compound is notable for its high strain and rigidity, making it an interesting subject for various scientific research applications .

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its dual bicyclo[1.1.1]pentane units, which impart additional rigidity and strain compared to its analogs. This unique structure enhances its potential as a bioisostere and a scaffold for drug design .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H14O2/c12-8(13)9-4-11(5-9,6-9)10-1-7(2-10)3-10/h7H,1-6H2,(H,12,13)

InChI Key

GXIBQNSFUUGCNQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C34CC(C3)(C4)C(=O)O

Origin of Product

United States

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